isoquinoline-1,3,4(2H)-trione

Übersicht

Beschreibung

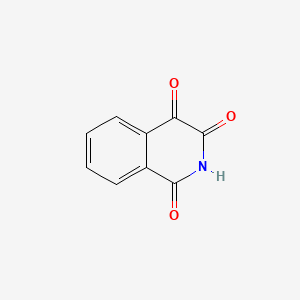

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a trione functional group attached to the isoquinoline ring system. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Isochinolin-1,3,4(2H)-trion kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die kontrollierte radikalische Cyclisierungs-Kaskade von o-Alkinylierten Benzamiden. Diese Methode nutzt eine metallfreie Photoredox-Katalyse, bei der Amidyl N-zentrierte Radikale unter milden Reaktionsbedingungen unter Verwendung des protonengekoppelten Elektronentransfers (PCET) an die C-C-Dreifachbindung addiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Isochinolin-1,3,4(2H)-trion beinhaltet häufig die großtechnische Synthese unter Verwendung effizienter und kostengünstiger Verfahren. Die Verwendung von Photoredox-Katalyse und anderen Ansätzen der grünen Chemie wird bevorzugt, um die Umweltbelastung zu minimieren und die Ausbeute zu steigern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isochinolin-1,3,4(2H)-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Hydroxyderivaten führen.

Substitution: Substitutionsreaktionen, insbesondere am Stickstoffatom, sind üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isochinolin-Derivate, die bedeutende biologische und chemische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Isoquinoline-1,3,4(2H)-trione and its derivatives have been identified as promising candidates for treating neurodegenerative diseases. They exhibit significant inhibition of caspases, which are enzymes that play a crucial role in apoptosis (programmed cell death).

- Caspase Inhibition : Research indicates that isoquinoline-1,3,4-trione derivatives can act as potent inhibitors of caspase-3. For instance, a study reported that certain derivatives displayed low nanomolar potency against caspase-3 in vitro, demonstrating their potential for neuroprotective applications in conditions like Alzheimer's disease and ischemic brain injuries .

- Mechanism of Action : The mechanism involves structural modifications that enhance the inhibitory activity against caspases. For example, the introduction of specific functional groups significantly improved the enzyme inhibition and nerve protection effects of these compounds .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to inhibit key enzymes involved in cell cycle regulation makes it a potential therapeutic agent against various cancers.

- Cyclin-Dependent Kinase Inhibition : Isoquinoline derivatives have shown strong inhibitory effects on Cyclin-Dependent Kinase 4 (CDK4), an essential enzyme in cell cycle progression. A study highlighted the design of isoquinoline-1,3-diones that exhibited significant inhibitory activity against CDK4 with an IC50 value lower than existing inhibitors.

- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that specific structural features are critical for enhancing the inhibitory activity against CDK4. These insights guide the development of more effective anticancer agents based on isoquinoline scaffolds.

Antiviral Properties

Recent studies have also explored the antiviral potential of this compound derivatives.

- HIV-1 Integrase Inhibition : Several isoquinoline derivatives have demonstrated significant inhibitory effects on HIV-1 integrase, with some compounds achieving low micromolar IC50 values. Modifications at specific positions on the isoquinoline ring have been shown to enhance antiviral activity while minimizing cytotoxicity .

- Broad-Spectrum Antiviral Activity : Other studies have indicated that isoquinoline alkaloids exhibit activity against various viruses by targeting different stages of viral replication and entry into host cells . This broad-spectrum activity highlights their potential as therapeutic agents in combating viral infections.

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

The mechanism of action of isoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The proton-coupled electron transfer (PCET) process is a key mechanism in its photoredox catalysis reactions .

Vergleich Mit ähnlichen Verbindungen

- Isoquinoline-1,3(2H,4H)-dione

- 3-Hydroxyisoindolin-1-one

- Phthalimides

Comparison: Isoquinoline-1,3,4(2H)-trione is unique due to its trione functional group, which imparts distinct chemical and biological properties. Compared to isoquinoline-1,3(2H,4H)-dione, it has different reactivity and applications. The presence of the trione group makes it more versatile in synthetic chemistry and enhances its potential in medicinal applications .

Biologische Aktivität

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique trione functional group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyridine-like ring with three carbonyl groups. These structural characteristics contribute to its reactivity and biological activity. The presence of the trione group enhances its potential applications in various fields, including pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Notably, it has been identified as a potent inhibitor of caspase-3, an enzyme involved in apoptosis. This inhibition is crucial for developing therapeutic strategies against diseases characterized by abnormal apoptosis regulation .

Anticancer Properties

This compound derivatives have been shown to possess significant anticancer activity. A study demonstrated that certain derivatives exhibited low nanomolar potency against caspase-3 in vitro (IC50 = 40 nM) and provided protection against apoptosis in cellular models . The structure-activity relationship (SAR) studies indicated that modifications to the isoquinoline core could enhance anticancer efficacy.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound compounds in models of neurodegenerative diseases. For instance, one study reported that these compounds could reduce infarct volume in stroke models by inhibiting caspase-3 activity . This suggests that isoquinoline derivatives may offer therapeutic benefits for conditions such as Alzheimer's disease and ischemic brain injuries.

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. The presence of multiple carbonyl groups and nitrogen within the ring structure suggests potential for hydrogen bonding with microbial targets. Preliminary studies indicate that these compounds may exhibit broad-spectrum antimicrobial activity .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Caspase Inhibition | 6-N-acyl derivative | 40 | Inhibition of apoptosis |

| Neuroprotection | 13f | N/A | Reduction of infarct volume |

| Antimicrobial | Various | N/A | Interaction with microbial targets |

Case Study 1: Anticancer Efficacy

A series of isoquinoline-1,3,4-trione derivatives were synthesized and screened for anticancer activity against various cancer cell lines. Notably, compound 13 showed significant cytotoxic effects at low concentrations. The study concluded that structural modifications could lead to improved therapeutic profiles against cancer cells .

Case Study 2: Neuroprotection in Stroke Models

In an experimental model of transient middle cerebral artery occlusion (MCAO), isoquinoline-1,3,4-trione derivatives demonstrated a dose-dependent decrease in infarct volume. This effect was attributed to their ability to inhibit caspase-3 activity and reduce neuronal apoptosis .

Eigenschaften

IUPAC Name |

isoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOFGHHAURBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200103 | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-73-3 | |

| Record name | 1,3,4(2H)-Isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4(2H)-Isoquinolinetrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to access isoquinoline-1,3,4(2H)-triones?

A1: Recent research highlights the versatility in synthesizing these compounds. One method utilizes a metal-free air oxidation cascade reaction starting from readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate and primary amines []. Another approach employs a controlled photochemical synthesis, utilizing a metal-free photoredox catalyzed amidyl radical cyclization cascade of o-alkynylated benzamides []. Lastly, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides another efficient route to N-benzyl isoquinoline-1,3,4-triones [].

Q2: What is the significance of the oxygen-rich heterocyclic scaffold present in isoquinoline-1,3,4(2H)-triones?

A2: This scaffold is particularly interesting due to its potential for diverse biological activities. While specific interactions with biological targets are still under investigation, the presence of multiple carbonyl groups and the nitrogen atom within the ring structure suggests potential for hydrogen bonding and other interactions crucial for biological activity [].

Q3: Are there any modifications possible to the basic isoquinoline-1,3,4(2H)-trione structure?

A3: Yes, researchers have successfully synthesized a variety of substituted isoquinoline-1,3,4(2H)-triones. For instance, the photochemical synthesis method allows for the incorporation of different substituents on the aromatic ring by utilizing various o-alkynylated benzamide starting materials []. This ability to modify the core structure is crucial for exploring structure-activity relationships and potentially enhancing desired biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.